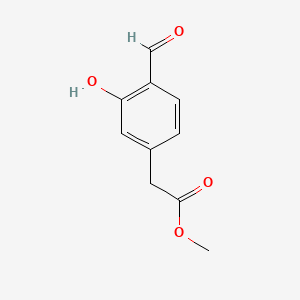

Methyl 2-(4-formyl-3-hydroxyphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H10O4 It is a derivative of phenylacetic acid and contains both a formyl group and a hydroxy group on the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate typically involves the esterification of 2-(4-formyl-3-hydroxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-formyl-3-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: 2-(4-carboxy-3-hydroxyphenyl)acetic acid.

Reduction: Methyl 2-(4-hydroxymethyl-3-hydroxyphenyl)acetate.

Substitution: Methyl 2-(4-alkoxy-3-hydroxyphenyl)acetate or Methyl 2-(4-acetoxy-3-hydroxyphenyl)acetate.

Aplicaciones Científicas De Investigación

Methyl 2-(4-formyl-3-hydroxyphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.

Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mecanismo De Acción

The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate involves its interaction with various molecular targets. The formyl group can undergo nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its potential biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(4-hydroxyphenyl)acetate

- Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate

- Methyl 2-(3-amino-4-hydroxyphenyl)acetate

- Methyl 2-(4-hydroxy-3-methylphenyl)acetate

Uniqueness

Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is unique due to the presence of both a formyl group and a hydroxy group on the aromatic ring

Actividad Biológica

Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is a compound of considerable interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a formyl group and a hydroxy group on an aromatic ring, which contribute to its reactivity and biological properties. The functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity . This property is crucial as antioxidants neutralize free radicals, thereby preventing oxidative stress-related damage in cells. The compound's ability to donate hydrogen atoms or electrons is similar to that of other phenolic compounds known for their antioxidant capabilities .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions with biological molecules, influencing their function.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with proteins or enzymes, potentially altering their activity.

- Enzyme Interaction : Studies suggest that the compound may interact with enzymes involved in metabolic processes, which could be responsible for its observed biological effects .

Study on Antioxidant Activity

A study published in MDPI assessed the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that this compound effectively scavenged free radicals in a dose-dependent manner, comparable to well-known antioxidants like ferulic acid .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against clinical isolates. The findings revealed significant inhibition of bacterial growth, particularly against resistant strains of Staphylococcus aureus. This positions this compound as a potential candidate for further development into therapeutic agents.

Comparison with Related Compounds

This compound shares structural similarities with other phenolic compounds but exhibits unique properties due to the combination of functional groups present.

Table 2: Comparison of Biological Activities

| Compound | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Ferulic Acid | Very High | High |

| Resveratrol | High | Low |

Propiedades

IUPAC Name |

methyl 2-(4-formyl-3-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-8(6-11)9(12)4-7/h2-4,6,12H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYFCXXBORRNPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743360 |

Source

|

| Record name | Methyl (4-formyl-3-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257397-40-2 |

Source

|

| Record name | Methyl (4-formyl-3-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.